S1P3 Receptor Selectivity: BMS-986104 vs Fingolimod-P Quantitative Comparison
BMS-986104 active phosphate metabolite (3d-P) demonstrates negligible functional activity at human S1P3 receptors compared to fingolimod phosphate (1-P), which shows potent agonism . This differential S1P3 activity profile is associated with reduced cardiovascular and pulmonary toxicity liabilities observed with non-selective S1P receptor agonists .
| Evidence Dimension | hS1P3 GTPγS functional agonism |
|---|---|
| Target Compound Data | EC50 >1000 nM (n = 7) |
| Comparator Or Baseline | Fingolimod-P (1-P): EC50 = 3.57 ± 2.80 nM (n = 7) |
| Quantified Difference | >280-fold reduction in S1P3 functional activity |
| Conditions | hS1P3 GTPγS binding assay, HEK293T cells |
Why This Matters
This quantitative selectivity difference informs selection when experimental protocols require S1P1-mediated lymphopenia with minimized S1P3-driven cardiovascular confounding effects.
- [1] Dhar TG, Xiao HY, Xie J, et al. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials. ACS Med Chem Lett. 2016;7(3):283-288. Table 4. View Source
